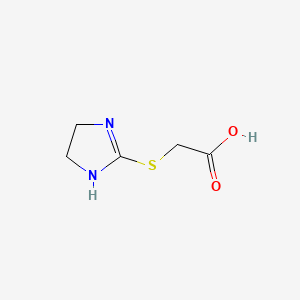
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a sulfanyl group attached to an acetic acid moiety .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that its action may be influenced by the polarity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the cyclization of amido-nitriles followed by the addition of a sulfanyl group . One common method involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a biochemical probe to study enzyme mechanisms and protein interactions . In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways . Additionally, it is used in the industry for the development of new materials and catalysts .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Similar in structure but lacks the acetic acid moiety.
2-Mercaptoimidazole: Contains a mercapto group instead of a sulfanyl group.
Imidazole-4-acetic acid: Similar but with the acetic acid group attached at a different position on the imidazole ring.
Uniqueness
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to its specific combination of an imidazole ring, a sulfanyl group, and an acetic acid moiety . This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQQZVRKFFMIKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














